molecular formula C14H20N4O2 B12219826 2-(Piperidine-1-carbonyl)-4-(pyrimidin-2-yl)morpholine

2-(Piperidine-1-carbonyl)-4-(pyrimidin-2-yl)morpholine

Cat. No.: B12219826
M. Wt: 276.33 g/mol
InChI Key: HORWHNZATKRDDN-UHFFFAOYSA-N
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Description

2-(Piperidine-1-carbonyl)-4-(pyrimidin-2-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a pyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-carbonyl)-4-(pyrimidin-2-yl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of morpholine with piperidine-1-carbonyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with 2-chloropyrimidine in the presence of a base to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidine-1-carbonyl)-4-(pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Piperidine-1-carbonyl)-4-(pyrimidin-2-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Piperidine-1-carbonyl)-4-(pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidine-1-carbonyl)-4-(pyridin-2-yl)morpholine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(Piperidine-1-carbonyl)-4-(thiazol-2-yl)morpholine: Contains a thiazole ring instead of a pyrimidine ring.

    2-(Piperidine-1-carbonyl)-4-(pyrazin-2-yl)morpholine: Features a pyrazine ring in place of the pyrimidine ring.

Uniqueness

2-(Piperidine-1-carbonyl)-4-(pyrimidin-2-yl)morpholine is unique due to the presence of both a piperidine-1-carbonyl group and a pyrimidin-2-yl group on the morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

piperidin-1-yl-(4-pyrimidin-2-ylmorpholin-2-yl)methanone

InChI

InChI=1S/C14H20N4O2/c19-13(17-7-2-1-3-8-17)12-11-18(9-10-20-12)14-15-5-4-6-16-14/h4-6,12H,1-3,7-11H2

InChI Key

HORWHNZATKRDDN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=CC=N3

Origin of Product

United States

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